

Application Note: Structural Confirmation of Sofosbuvir Impurity G using NMR Spectroscopy

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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256

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Abstract

This application note provides a detailed protocol for the structural confirmation of **Sofosbuvir impurity G**, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous determination of molecular structure. This document outlines the experimental procedures for acquiring and analyzing a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ^1H NMR, ^{13}C NMR, ^{31}P NMR, ^{19}F NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The presented data, methodologies, and interpretation framework are intended to guide researchers, scientists, and drug development professionals in the comprehensive structural characterization of Sofosbuvir and its related impurities.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a prodrug that is metabolized in the liver to its active form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase.[2] During the synthesis and storage of Sofosbuvir, various impurities can be formed, which must be identified and characterized to ensure the quality, safety, and efficacy of the drug product. **Sofosbuvir impurity G** is a diastereoisomer of Sofosbuvir, with the same molecular formula ($\text{C}_{22}\text{H}_{29}\text{FN}_3\text{O}_9\text{P}$) and molecular weight (529.45 g/mol).[3][4][5] Due to the stereochemical

difference, Impurity G may exhibit different pharmacological and toxicological properties, making its unambiguous identification crucial.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.^{[6][7]} This application note details the use of a comprehensive set of NMR experiments for the structural confirmation of **Sofosbuvir impurity G**.

Chemical Structures

Compound	Structure
Sofosbuvir	
Sofosbuvir Impurity G	A diastereoisomer of Sofosbuvir. The exact stereochemical difference would be confirmed by the NMR analysis, likely at the phosphorus center or the L-alanine moiety.

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of **Sofosbuvir impurity G** reference standard.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its chemical shift range.^{[8][9]}
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrumentation

All NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument equipped with a broadband probe.

1D NMR Experiments

^1H NMR Spectroscopy

- Purpose: To identify the number and type of protons and their neighboring environments.
- Protocol:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard ^1H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zg30
 - Spectral width: 16 ppm
 - Acquisition time: 2-3 s
 - Relaxation delay: 5 s
 - Number of scans: 16-64
 - Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
 - Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm).

^{13}C NMR Spectroscopy

- Purpose: To identify the number and type of carbon atoms.
- Protocol:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters:
 - Pulse sequence: zgpg30
 - Spectral width: 240 ppm
 - Acquisition time: 1-2 s
 - Relaxation delay: 2 s
 - Number of scans: 1024-4096
- Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

³¹P NMR Spectroscopy

- Purpose: To observe the phosphorus atom and its environment, which is critical for distinguishing diastereoisomers.
- Protocol:
 - Tune and match the probe for the ³¹P frequency.
 - Acquire a proton-decoupled ³¹P NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Spectral width: 100 ppm
 - Relaxation delay: 5 s
 - Number of scans: 128-256
 - Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

^{19}F NMR Spectroscopy

- Purpose: To observe the fluorine atom on the ribose moiety.
- Protocol:
 - Tune and match the probe for the ^{19}F frequency.
 - Acquire a proton-decoupled ^{19}F NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Spectral width: 50 ppm
 - Relaxation delay: 2 s
 - Number of scans: 64-128
 - Reference the spectrum to an external standard (e.g., CFCl_3 at 0 ppm).

2D NMR Experiments

COSY (Correlation Spectroscopy)

- Purpose: To identify proton-proton couplings (J-couplings) within the same spin system.
- Protocol:
 - Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.
 - Typical parameters:
 - Pulse sequence: cosygpqf
 - Spectral width: 12 ppm in both dimensions
 - Number of increments: 256-512 in F1

- Number of scans: 8-16 per increment
- Process the data with a sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and their attached carbons.
- Protocol:
 - Acquire a standard gradient-enhanced HSQC spectrum.
 - Typical parameters:
 - Pulse sequence: hsqcedetgpsisp2.3
 - Spectral width: 12 ppm in F2 (^1H), 160 ppm in F1 (^{13}C)
 - Number of increments: 256-512 in F1
 - Number of scans: 16-32 per increment
 - Process the data with a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
- Protocol:
 - Acquire a standard gradient-enhanced HMBC spectrum.
 - Typical parameters:
 - Pulse sequence: hmbcgpndqf
 - Spectral width: 12 ppm in F2 (^1H), 220 ppm in F1 (^{13}C)

- Number of increments: 256-512 in F1
- Number of scans: 32-64 per increment
- Process the data with a sine-bell window function in both dimensions.

Data Presentation

The following tables summarize the expected NMR data for Sofosbuvir and the anticipated differences for Impurity G. The exact chemical shifts for Impurity G would need to be determined experimentally.

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6)

Assignment	Sofosbuvir δ (ppm)	Impurity G δ (ppm) (Expected)	Multiplicity	J (Hz)
H-6 (Uracil)	7.90	~7.9	d	8.1
Phenyl-H	7.40-7.20	~7.4-7.2	m	
H-1'	6.15	~6.1	t	8.0
H-5 (Uracil)	5.65	~5.6	d	8.1
NH (Alanine)	5.10	Shifted	t	9.5
CH (Isopropyl)	4.80	Shifted	sept	6.2
H-5'a, H-5'b	4.30-4.15	~4.3-4.1	m	
H-3'	4.10	~4.1	t	9.0
CH (Alanine)	3.90	Shifted	m	
CH ₃ (Alanine)	1.25	Shifted	d	7.0
CH ₃ (Isopropyl)	1.20, 1.18	Shifted	d, d	6.2
CH ₃ -2'	1.10	~1.1	d	22.5

Table 2: ^{13}C NMR Data (100 MHz, DMSO- d_6)

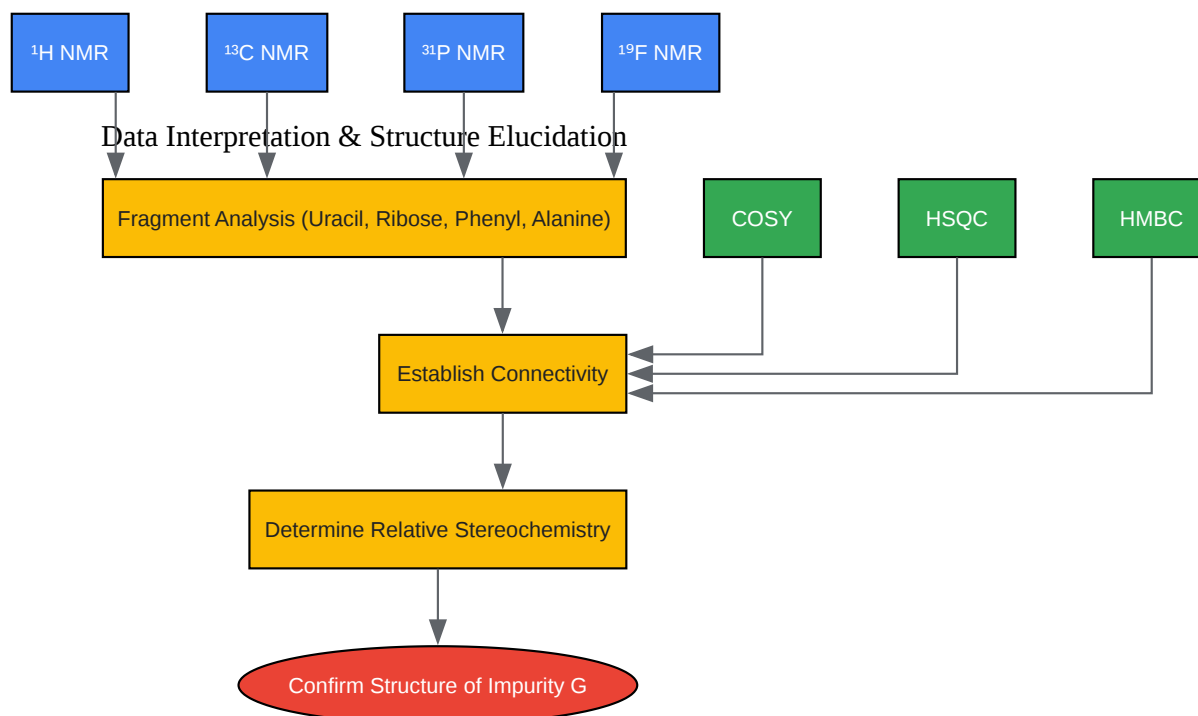
Assignment	Sofosbuvir δ (ppm)	Impurity G δ (ppm) (Expected)
C=O (Isopropyl)	172.5	Shifted
C-4 (Uracil)	163.5	~163.5
C-2 (Uracil)	150.5	~150.5
Phenyl-C	150.0-120.0	~150-120
C-6 (Uracil)	140.5	~140.5
C-2'	124.0 (d, J=250 Hz)	~124.0
C-5 (Uracil)	101.5	~101.5
C-4'	85.0	~85.0
C-1'	83.0	~83.0
CH (Isopropyl)	68.5	Shifted
C-5'	63.0	~63.0
C-3'	60.5	~60.5
CH (Alanine)	50.0	Shifted
CH ₃ (Alanine)	21.5	Shifted
CH ₃ (Isopropyl)	21.0, 20.8	Shifted
CH ₃ -2'	16.5	~16.5

Table 3: ³¹P and ¹⁹F NMR Data (DMSO-d₆)

Nucleus	Sofosbuvir δ (ppm)	Impurity G δ (ppm) (Expected)
³¹ P	3.5	Significantly Shifted
¹⁹ F	-158.0	Minor Shift

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **Sofosbuvir Impurity G** using the acquired NMR data.



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Caption: Workflow for NMR-based structural confirmation.

Interpretation of Results

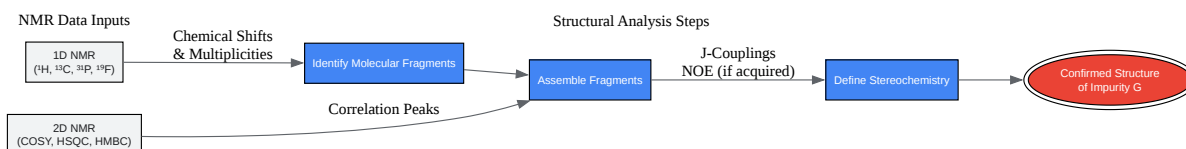
- ^1H and ^{13}C NMR: The initial comparison of the ^1H and ^{13}C NMR spectra of Impurity G with that of Sofosbuvir will confirm the presence of the same basic molecular framework (uracil, fluorinated ribose, phenyl phosphoramidate, and L-alanine isopropyl ester moieties). Key differences in chemical shifts, particularly for the protons and carbons near the chiral centers (the phosphorus atom and the alanine moiety), will indicate the diastereomeric relationship.

- ^{31}P NMR: The ^{31}P NMR spectrum is expected to show a single, distinct peak. The chemical shift of this peak will be a critical indicator of the stereochemistry at the phosphorus center and is expected to be significantly different from that of Sofosbuvir.
- ^{19}F NMR: The ^{19}F NMR will confirm the presence of the fluorine atom on the ribose ring. A minor shift compared to Sofosbuvir may be observed.
- COSY: The COSY spectrum will establish the proton-proton coupling networks, confirming the spin systems of the uracil, ribose, phenyl, and alanine isopropyl ester fragments.
- HSQC: The HSQC spectrum will correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon signals.
- HMBC: The HMBC spectrum is crucial for piecing the fragments together. It will show long-range correlations that establish the connectivity between the uracil base and the ribose (H-1' to C-2 and C-6), the ribose and the phosphate group (H-5' to P), and the phosphate group to the alanine and phenyl moieties.

By integrating the data from all these experiments, a complete and unambiguous structural assignment of **Sofosbuvir Impurity G** can be achieved, confirming its identity as a diastereoisomer of Sofosbuvir.

Signaling Pathway Analogy for Structural Elucidation

The process of elucidating the structure from the NMR data can be visualized as a signaling pathway, where different pieces of information converge to confirm the final structure.



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Caption: Logical flow from NMR data to structure confirmation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural confirmation of **Sofosbuvir impurity G**. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for analytical scientists in the pharmaceutical industry. The key to differentiating the diastereomers lies in the careful analysis of chemical shift differences, particularly in the ³¹P NMR spectrum, and the complete assignment of all signals through 2D correlation experiments. This rigorous structural elucidation is essential for ensuring the quality and safety of Sofosbuvir drug products.

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